molecular formula C26H25FN2OS B2657036 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 851412-70-9

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2657036
CAS No.: 851412-70-9
M. Wt: 432.56
InChI Key: WKVYUHITSPJYTJ-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a substituted indole core. Its structure includes:

  • Indole moiety: Substituted at the 1-position with a 2,5-dimethylbenzyl group and at the 3-position with a sulfanyl (-S-) linker.
  • Acetamide side chain: The acetamide nitrogen is further substituted with a 4-fluorobenzyl group.

Similar indole-acetamide derivatives are often investigated for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities, particularly targeting cyclooxygenase (COX) or lactate dehydrogenase (LDH) pathways .

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2OS/c1-18-7-8-19(2)21(13-18)15-29-16-25(23-5-3-4-6-24(23)29)31-17-26(30)28-14-20-9-11-22(27)12-10-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVYUHITSPJYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone under acidic conditions.

The coupling of these groups to the indole core can be achieved using various coupling reagents such as TBTU and lutidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the indole ring could introduce various functional groups.

Scientific Research Applications

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, while the sulfanyl and fluorophenyl groups can modulate its activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Linkers

The following compounds share the indole-acetamide scaffold but differ in substituents and linker chemistry:

Compound Name/ID Key Substituents Biological Activity/Synthesis Insights Reference
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide - Sulfonyl (-SO₂-) linker
- 4-Fluorobenzyl and 2,3-dimethylphenyl groups
Structural analysis via crystallography; hydrogen bonding
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide - Sulfanyl (-S-) linker
- 5-Methoxy and 4-methylphenyl groups
Not reported; structural similarity to COX inhibitors
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide - Sulfonyl linker
- Unsubstituted phenyl and methyl groups
Spectroscopic analysis (IR, NMR)

Key Observations :

  • Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups enhance hydrogen-bonding capacity (e.g., ) but may reduce membrane permeability compared to sulfanyl groups.

Analogues with Trifluoroacetyl or Chlorobenzoyl Modifications

Compound Name/ID Key Features Biological Activity Reference
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) - Trifluoroacetyl group
- Fluorostyryl side chain
Antiplasmodial activity (pLDH assay IC₅₀ = 1.2 µM)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) - Chlorobenzoyl group
- 4-Fluorophenyl sulfonyl
COX-2 inhibition (IC₅₀ = 0.8 µM)

Key Observations :

  • Electron-Withdrawing Groups : Trifluoroacetyl and chlorobenzoyl substituents enhance enzyme inhibition (e.g., COX-2 or LDH) but may increase metabolic instability .
  • Comparison to Target Compound : The absence of a sulfonyl/chlorobenzoyl group in the target compound suggests distinct selectivity profiles.

Key Observations :

  • Yields for indole-acetamide derivatives vary widely (37–79%), influenced by purification methods (e.g., HPLC vs. column chromatography ).
  • The target compound’s synthesis may require optimized conditions for sulfanyl-group stability.

Research Findings and Implications

Activity-Property Trade-offs : While sulfonyl groups improve target engagement (e.g., ), they may compromise solubility compared to sulfanyl or acetylated derivatives.

Unmet Needs : The target compound’s 2,5-dimethylphenyl group warrants further evaluation for selectivity against off-target enzymes (e.g., COX-1 vs. COX-2).

Biological Activity

The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OSC_{18}H_{20}N_2OS, with a molecular weight of approximately 320.43 g/mol. The structure features an indole moiety linked to a sulfanyl group and a substituted acetamide, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated potent activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL depending on the specific bacterial strain tested .
  • Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed comparable efficacy to established antibiotics like vancomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity Assays : In vitro tests on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) revealed that the compound exhibits cytotoxic effects, with IC50 values indicating significant growth inhibition at concentrations as low as 20 µM .
  • Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Indole Ring Essential for anticancer activity
Sulfanyl Group Enhances antimicrobial properties
Fluorophenyl Substitution Increases potency against certain pathogens
Dimethylphenyl Moiety Critical for cytotoxicity

Research Findings

Several studies have contributed to understanding the biological profile of this compound:

  • Antimicrobial Studies : A comprehensive screening against multiple bacterial strains highlighted its broad-spectrum efficacy, particularly against resistant strains .
  • Anticancer Evaluations : Research indicated that the compound could be a promising lead in developing new anticancer agents, with ongoing studies focusing on optimizing its structure for enhanced efficacy .

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